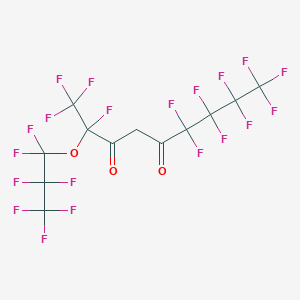
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione is a fluorinated organic compound with the molecular formula C12H2F20O3. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione typically involves the reaction of perfluorinated ketones with heptafluoropropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes, where the starting materials are subjected to high temperatures and pressures to achieve the desired level of fluorination. The process is carefully monitored to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated products.
Substitution: The compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications, such as in the synthesis of advanced materials and pharmaceuticals .
Applications De Recherche Scientifique
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione involves its interaction with various molecular targets, including enzymes and receptors. The compound’s high fluorine content allows it to form strong interactions with these targets, leading to significant changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione include:
- 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-octanedione
- 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-decanedione
- 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-undecanedione
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical properties such as higher thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring high-performance materials.
Propriétés
Formule moléculaire |
C12H2F20O3 |
|---|---|
Poids moléculaire |
574.11 g/mol |
Nom IUPAC |
1,1,1,2,6,6,7,7,8,8,9,9,9-tridecafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)nonane-3,5-dione |
InChI |
InChI=1S/C12H2F20O3/c13-4(14,6(16,17)7(18,19)10(25,26)27)2(33)1-3(34)5(15,9(22,23)24)35-12(31,32)8(20,21)11(28,29)30/h1H2 |
Clé InChI |
GPHQHJHYQQVLTP-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


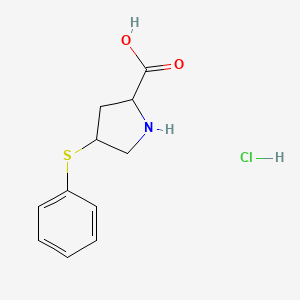
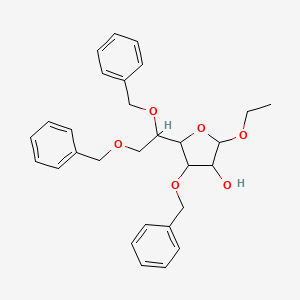
![7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13389273.png)
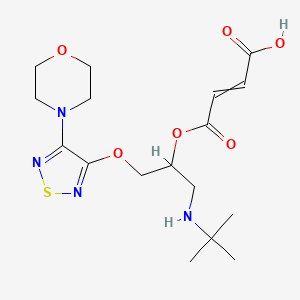
![D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexadecane-urea](/img/structure/B13389293.png)
![34,37-Bis(chloromethyl)-59,60-dihydroxy-17,20,23,26,32,39,45,48,51,54-decaoxa-3,10,29,42-tetrazapentacyclo[53.3.1.112,16.04,9.033,38]hexaconta-1(59),2,10,12(60),13,15,33,35,37,55,57-undecaene-30,41-dione;nickel](/img/structure/B13389307.png)
![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate](/img/structure/B13389313.png)
![3-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389314.png)
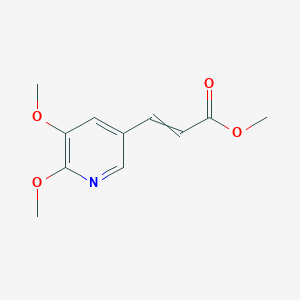
![N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride](/img/structure/B13389326.png)
![3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one](/img/structure/B13389334.png)
![7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)chromen-2-one](/img/structure/B13389341.png)
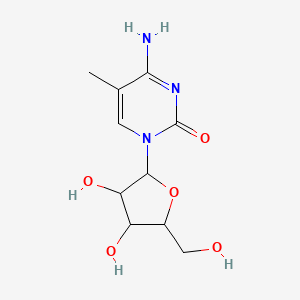
![6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13389352.png)
